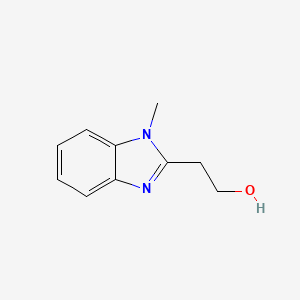

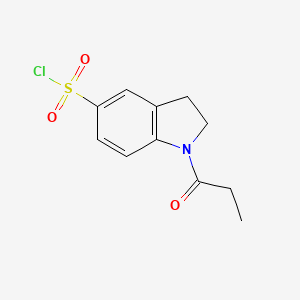

2-(1-methyl-1H-benzimidazol-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

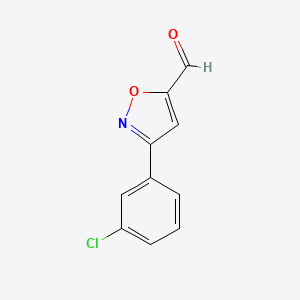

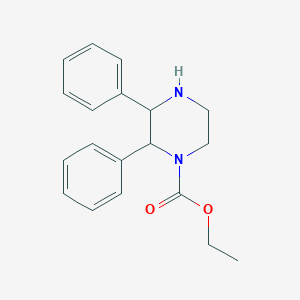

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol (2MBE) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and is composed of a benzimidazole ring with an ethyl side chain. 2MBE has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential applications in biochemistry and drug design.

Wissenschaftliche Forschungsanwendungen

Anti-Helicobacter pylori Agents

- Novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol have shown potent activities against Helicobacter pylori, a gastric pathogen. A prototype compound from this series met several in vitro microbiological criteria for an effective anti-H. pylori agent, displaying low minimal inhibition concentrations against various H. pylori strains, including those resistant to other antibiotics (Carcanague et al., 2002).

Spectral Characterization and Metal Complex Formation

- 1,2-Bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their complexes with metals like Co, Pd, and Zn have been synthesized. These compounds exhibit notable fluorescence characteristics, especially the Zn(II) complex, which is significant in comparison to other complexes (Tavman et al., 2018).

Solvent Effects on Complexation

- Studies on 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes reveal insights into the solvent effects on complexation. The research highlights the importance of solvent choice, with isopropanol proving better than ethanol for complex formation, and discusses the varying characteristics of different ligands and metal ions in complexation (Tavman, 2006).

Green Synthesis and Enzymatic Inhibition Studies

- Benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, have been synthesized via a green protocol. Their metal complexes showed potential in antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, highlighting their biological significance (Taj et al., 2020).

Antitumor Potential

- Pd(II) and Pt(II) complexes of N,N-donor benzimidazole methyl ester have been synthesized and explored as potential antitumor compounds. Theoretical and experimental studies provide insights into their molecular structures and antibacterial activity, contributing to the search for new antitumor agents (Abdel-Ghani & Mansour, 2012).

Crystal Structure Analysis

- Crystallographic studies of compounds like 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate provide valuable information on molecular configurations and intermolecular interactions. Such studies are crucial in understanding the structural properties of benzimidazole derivatives (Liu, Liu, & Yuan, 2013).

Eigenschaften

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13/h2-5,13H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMYIIACRRXXIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587994 |

Source

|

| Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-benzimidazol-2-yl)ethanol | |

CAS RN |

34734-29-7 |

Source

|

| Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)